![molecular formula C24H24FN5O3 B2881565 3-[(2-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848754-37-0](/img/structure/B2881565.png)
3-[(2-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
3-[(2-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C24H24FN5O3 and its molecular weight is 449.486. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structures and Crystal Studies
Research into similar chemical structures has revealed intricate molecular and crystal structures that are fundamental for understanding the compound's potential applications. For example, studies on 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones showcased how molecular linkages, such as hydrogen bonds and pi-pi stacking interactions, contribute to diverse crystal structures (Trilleras et al., 2009). These structural insights are crucial for designing compounds with desired physical and chemical properties.
Synthesis and Chemical Reactions
Synthetic methodologies play a significant role in the development and application of complex chemical compounds. For instance, the synthesis of novel compounds through Claisen rearrangement has provided valuable insights into creating derivatives with potential fluorescence applications (Inada et al., 1972). Such synthetic strategies are essential for developing new materials and pharmaceutical agents.
Biological Activity and Pharmacological Potential
Several studies have explored the biological activity and potential pharmacological applications of compounds with similar structures. For example, the synthesis and urease inhibition activity of pyrido[1,2-a]pyrimidine-2,4(3H)-diones provide insights into their potential as therapeutic agents (Rauf et al., 2010). Understanding the biological interactions of these compounds can lead to the development of new drugs and treatments.
Novel Synthesis Methods
Innovative synthesis methods for creating derivatives of complex compounds have significant implications for pharmaceutical chemistry. For instance, the development of a novel method for synthesizing chromeno[2,3-d]pyrimidine-2,4(3H)-diones highlights the potential for discovering new compounds with antibacterial, fungicidal, or antiallergic properties (Osyanin et al., 2014).
Receptor Ligand Interactions
Research into the interactions between certain pyrimidine derivatives and biological receptors has unveiled their potential as ligands for 5-HT(1A) receptors, suggesting applications in developing treatments for neurological disorders (Jurczyk et al., 2004). These findings contribute to our understanding of molecular interactions at the receptor level, facilitating the design of targeted therapeutic agents.
properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3/c1-15-12-28(17-8-10-18(33-3)11-9-17)23-26-21-20(29(23)13-15)22(31)30(24(32)27(21)2)14-16-6-4-5-7-19(16)25/h4-11,15H,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSLEFRKURPQHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
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